6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde
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Overview
Description
6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde is an organic compound with the molecular formula C9H6FNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde involves the substitution reaction of 2-methylbenzothiazole with a fluorinating agent. The reaction typically proceeds under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification through extraction and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-Fluoro-2-methyl-1,3-benzothiazole-5-carboxylic acid.
Reduction: Formation of 6-Fluoro-2-methyl-1,3-benzothiazole-5-methanol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,3-benzothiazole-2-carbaldehyde: Another fluorinated benzothiazole derivative with similar structural features.
2-Methyl-1,3-benzothiazole-5-carbaldehyde: Lacks the fluorine atom but shares the core benzothiazole structure.
Uniqueness
6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable intermediate in various synthetic and medicinal applications .
Properties
IUPAC Name |
6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c1-5-11-8-2-6(4-12)7(10)3-9(8)13-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQTYGWBNTWINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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